![molecular formula C22H17ClN4O B15077905 3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15077905.png)
3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is a complex organic compound with the molecular formula C21H15ClN4O This compound is known for its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core, an anilino group, and a 3-chlorophenyl imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with the pyrido[1,2-a]pyrimidin-4-one core.
Formation of the 3-Chlorophenyl Imino Group: This step involves the condensation of a 3-chlorophenylamine with the intermediate compound to form the imino group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aniline derivatives for nucleophilic substitution; halogenating agents for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)METHYL)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
- 2-ANILINO-3-(((4-CHLOROPHENYL)IMINO)METHYL)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
- 2-ANILINO-3-(((3-BROMOPHENYL)IMINO)METHYL)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
Uniqueness
2-ANILINO-3-(((3-CHLOROPHENYL)IMINO)ME)-9-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of the 9-methyl group. This structural feature may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H17ClN4O |
|---|---|
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
2-anilino-3-[(3-chlorophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H17ClN4O/c1-15-7-6-12-27-21(15)26-20(25-17-9-3-2-4-10-17)19(22(27)28)14-24-18-11-5-8-16(23)13-18/h2-14,25H,1H3 |
Clé InChI |
SYUMTTLLGJMGTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC(=CC=C3)Cl)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


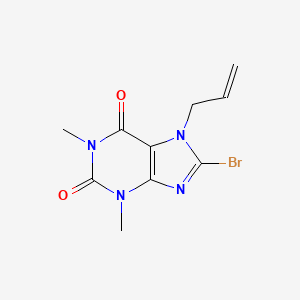
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077828.png)
![methyl 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077832.png)


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077849.png)
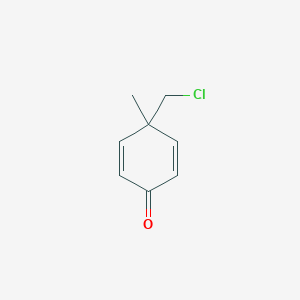

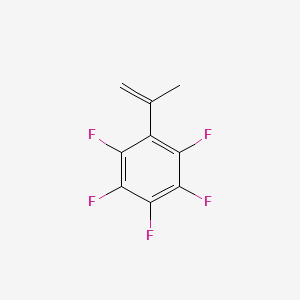
![(2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile](/img/structure/B15077873.png)
![6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B15077877.png)
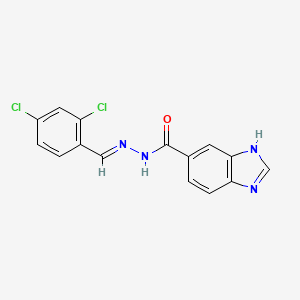
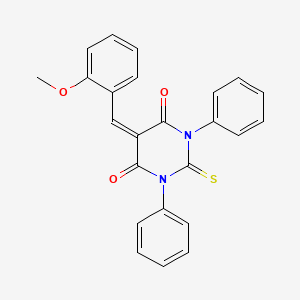
![(5E)-2-(4-Tert-butylphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077912.png)
